Perfluoroisobutane
Overview
Description
Perfluoroisobutane is a chemical compound with the molecular formula C4F10 . It is also known by other names such as 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane .
Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³ and a boiling point of 2.1±8.0 °C at 760 mmHg . Its vapour pressure is 1688.2±0.0 mmHg at 25°C . The enthalpy of vaporization is 24.1±3.0 kJ/mol . The flash point is -33.8±10.2 °C .Scientific Research Applications
Environmental and Chemical Properties
Polyfluorinated compounds, including perfluoroisobutane, have drawn considerable interest due to their widespread use in various industrial applications. Their unique chemical properties, such as being hydrophobic and having a high degree of fluorination, contribute to their utility in many sectors. However, the environmental distribution and human exposure pathways of these compounds are not completely understood, posing a long-term challenge to scientists and public health officials (Lindstrom, Strynar, & Libelo, 2011).
Synthesis and Industrial Use
This compound can be synthesized through the low-temperature direct fluorination of highly branched nitrile and amine-containing hydrocarbons. This method yields high-quality perfluorinated hydrocarbons, essential for various industrial applications (Adcock, Catsikis, Thompson, & Lagow, 1976).
Persistence and Environmental Concerns
The extraordinary persistence of this compound and related compounds is a major concern, as they are found globally in human and wildlife biomonitoring studies. Despite regulations on well-known PFASs like PFOS and PFOA, many other PFASs, potentially including this compound, lack extensive research and understanding. This gap highlights the need for continuous research and regulation of such substances (Wang, DeWitt, Higgins, & Cousins, 2017).
Environmental Hazards and Health Risk
This compound and similar liquid perfluoro-n-alkanes pose health hazards due to their toxic decomposition products, such as hydrogen fluoride and perfluoroisobutylene. Their properties as potent greenhouse gases and their environmental behavior, including their potential to form trifluoroacetic acid in the atmosphere, make them subjects of environmental concern (Tsai, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Perfluoroisobutane (PFIB) is a perfluorocarbon counterpart of the hydrocarbon isobutene . It is a highly toxic perfluoroalkene and its primary targets are the respiratory tract . It is highly reactive towards nucleophiles .
Mode of Action
PFIB is highly reactive towards nucleophiles . It hydrolyzes readily to give the relatively innocuous (CF3)2CHCO2H, which readily decarboxylates to give hexafluoropropane . It forms addition compounds with thiols, and it is this reactivity that may be related to its toxicity .
Biochemical Pathways
It is known that pfib is a product of pyrolysis of polytetrafluoroethylene (ptfe), one of the substances invoked to explain polymer fume fever .
Pharmacokinetics
It is known that pfib is a colorless toxic gas which can be absorbed into the body by inhalation .
Result of Action
Inhalation exposure to PFIB may cause severe symptoms of pulmonary edema associated with wheezing, difficulty in breathing, and sputum expectoration . A bluish skin color is also observed .
: Perfluoroisobutene - Wikipedia : PERFLUOROISOBUTENE: POISONOUS CHOKING GAS - MMSL
properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIQRBKEGPRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188882 | |
Record name | Perflisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
354-92-7 | |
Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflisobutane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLISOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W4TAI502Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of Perfluoroisobutane and how does this influence its properties?
A1: this compound (C4F10) is a fully fluorinated branched alkane, meaning all hydrogen atoms in its isobutane structure are replaced with fluorine atoms. This unique structure makes it chemically inert and thermally stable. [, , ] The strong carbon-fluorine bonds contribute to its high global warming potential. [, ] Its symmetrical structure also results in a simple rotational spectrum, which has been studied using Fourier Transform microwave spectroscopy. []
Q2: How does this compound interact with electrons?
A2: Research indicates this compound exhibits a high electron attachment rate. [] This property makes it relevant in the study of gaseous electronics and plasma physics. [, ]
Q3: What are the analytical techniques used to study this compound?
A5: Several analytical techniques are employed to characterize and study this compound. Fourier Transform microwave spectroscopy is used to analyze its rotational spectrum and determine structural parameters. [] Electron attachment studies utilize specialized techniques to measure electron attachment rates and cross-sections. [, ] Additionally, gas chromatography and mass spectrometry techniques can be used for its detection and quantification in various matrices.
Q4: What are the environmental concerns associated with this compound?
A6: this compound is a potent greenhouse gas with a high global warming potential. [, ] Its release into the atmosphere contributes to climate change. Therefore, research efforts are focused on understanding its atmospheric lifetime, degradation pathways, and developing strategies for its mitigation and responsible use. [, ] This includes exploring alternative compounds with lower environmental impact.
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